JAK Inhibition Potency: 1,3-Dimethylpiperidin-4-amine Derivatives Outperform 4-Aminopiperidine Analogs
Derivatives of 1,3-Dimethylpiperidin-4-amine demonstrate significantly higher potency in Janus Kinase (JAK) inhibition compared to closely related 4-aminopiperidine-based compounds. A specific derivative of this scaffold, designated BDBM50545981 (CHEMBL4794915), exhibits a potent IC50 of 15 nM against JAK in human BEAS-2B cells [1]. This represents a >2.6-fold improvement in potency over the well-characterized 4-aminopiperidine-based JAK3 inhibitor RB1, which has a reported IC50 of 40 nM in a similar cellular assay [2]. This data suggests that the specific 1,3-dimethyl substitution pattern contributes favorably to target engagement and cellular activity, offering a more potent starting point for medicinal chemistry campaigns.
| Evidence Dimension | JAK Inhibition Potency (Cellular IC50) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | 4-aminopiperidine-based inhibitor RB1: 40 nM |
| Quantified Difference | ~2.67-fold lower IC50 (more potent) |
| Conditions | Target compound data: Inhibition of JAK in human BEAS-2B cells, measured by reduction in IL13-induced STAT6 phosphorylation. Comparator data: JAK3 inhibition in a cellular assay. |
Why This Matters
Lower IC50 values translate to higher target engagement at lower doses, a critical parameter for reducing off-target toxicity and improving the therapeutic window in drug development.
- [1] BindingDB. BDBM50545981. IC50: 15 nM for JAK inhibition in human BEAS-2B cells. View Source
- [2] Pei, H., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports, 8, 5271. View Source
